molecular formula C28H24O2 B12640662 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol CAS No. 919789-78-9

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol

Cat. No.: B12640662
CAS No.: 919789-78-9
M. Wt: 392.5 g/mol
InChI Key: WRXSFVOMOZOWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C28H22O It is known for its unique structural properties, which include a triphenylethenyl group attached to a phenoxyethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol typically involves the reaction of 4-(Triphenylethenyl)phenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol can be compared with other similar compounds, such as:

    Triphenylethylene: Known for its use in the synthesis of polymers and as a ligand in coordination chemistry.

    Phenoxyethanol: Commonly used as a preservative in cosmetics and pharmaceuticals.

    Tetraphenylethylene: Studied for its photophysical properties and applications in organic electronics.

The uniqueness of this compound lies in its combination of the triphenylethenyl group with the phenoxyethanol backbone, which imparts distinct chemical and physical properties.

Properties

CAS No.

919789-78-9

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-(1,2,2-triphenylethenyl)phenoxy]ethanol

InChI

InChI=1S/C28H24O2/c29-20-21-30-26-18-16-25(17-19-26)28(24-14-8-3-9-15-24)27(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,29H,20-21H2

InChI Key

WRXSFVOMOZOWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.